UPF1 Exhibits >275-Fold Longer Nucleic Acid Residence Time than IGHMBP2 Helicase
UPF1 demonstrates exceptionally stable binding to nucleic acids compared to the structurally similar SF1 helicase IGHMBP2. In single-molecule binding assays, UPF1 residence time on DNA exceeds 5500 seconds, whereas IGHMBP2 exhibits mean residence times of only 20 seconds (without C-terminal domain) or 60 seconds (with C-terminal domain) under identical conditions [1]. This differential grip strength correlates directly with processive translocation capacity.
| Evidence Dimension | Nucleic acid residence time (binding stability) |
|---|---|
| Target Compound Data | >5500 seconds |
| Comparator Or Baseline | IGHMBP2: 20 seconds (no C-ter, n=48); 60 seconds (with C-ter, n=27) |
| Quantified Difference | ≥92-fold to ≥275-fold longer residence time |
| Conditions | Single-molecule binding assay (SMBA) on DNA hairpin substrate, stationary state, 25°C |
Why This Matters
Longer residence time enables UPF1 to remodel ribonucleoprotein complexes over extended distances (>10 kb), a capability essential for NMD that IGHMBP2 and other SF1 helicases lack, directly impacting experimental selection for NMD functional studies.
- [1] Kanaan J, et al. UPF1-like helicase grip on nucleic acids dictates processivity. Nat Commun. 2018;9:3752. View Source
